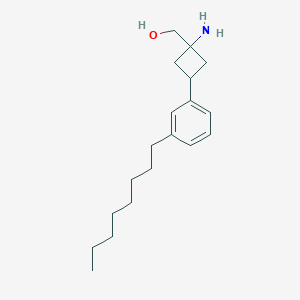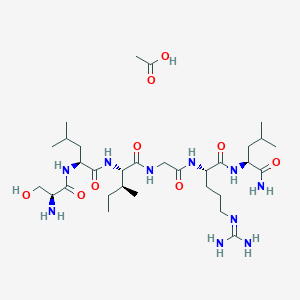
PAR-2 Activating Peptide acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAR-2 Activating Peptide acetate, also known as SLIGRL-NH2 acetate, is a synthetic peptide that acts as an agonist for Protease-Activated Receptor-2 (PAR-2). PAR-2 is a member of the protease-activated receptor family, which are G protein-coupled receptors activated by proteolytic cleavage. This peptide is widely used in scientific research to study the role of PAR-2 in various physiological and pathological processes, including inflammation, pain, and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PAR-2 Activating Peptide acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
PAR-2 Activating Peptide acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) are commonly used for peptide bond formation.
Deprotection Reagents: TFA (Trifluoroacetic acid) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the this compound itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Applications De Recherche Scientifique
PAR-2 Activating Peptide acetate is extensively used in scientific research to investigate the role of PAR-2 in various biological processes:
Mécanisme D'action
PAR-2 Activating Peptide acetate exerts its effects by binding to and activating PAR-2. The activation mechanism involves the following steps:
Binding: The peptide binds to the extracellular domain of PAR-2.
Proteolytic Cleavage: The receptor undergoes proteolytic cleavage, exposing a new N-terminus.
Activation: The new N-terminus acts as a tethered ligand, binding intramolecularly to the receptor and initiating signal transduction.
Signal Transduction: Activated PAR-2 recruits G proteins and β-arrestins, leading to the activation of downstream signaling pathways such as ERK1/2 and NF-κB
Comparaison Avec Des Composés Similaires
PAR-2 Activating Peptide acetate is unique in its specificity for PAR-2. Similar compounds include:
PAR-1 Activating Peptide: Activates PAR-1, another member of the protease-activated receptor family.
PAR-4 Activating Peptide: Specifically activates PAR-4.
Trypsin: A serine protease that can activate both PAR-2 and other protease-activated receptors.
Compared to these compounds, this compound is highly specific for PAR-2, making it a valuable tool for studying the unique functions of this receptor .
Propriétés
Formule moléculaire |
C31H60N10O9 |
|---|---|
Poids moléculaire |
716.9 g/mol |
Nom IUPAC |
acetic acid;(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide |
InChI |
InChI=1S/C29H56N10O7.C2H4O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;1-2(3)4/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);1H3,(H,3,4)/t17-,18-,19-,20-,21-,23-;/m0./s1 |
Clé InChI |
PZBHHOZNEMXTKZ-DBYSMBDASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



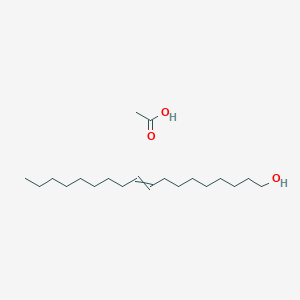

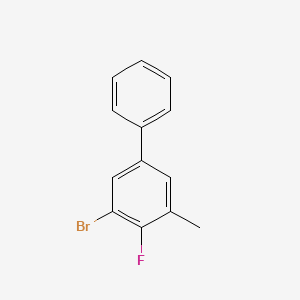
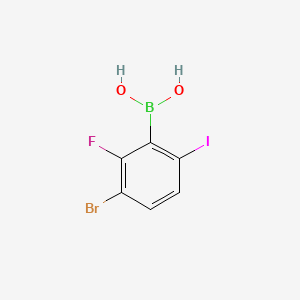
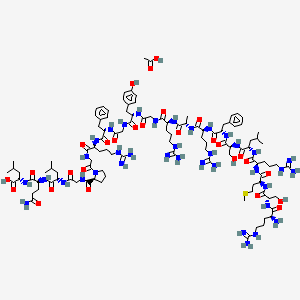
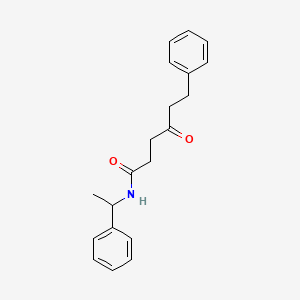
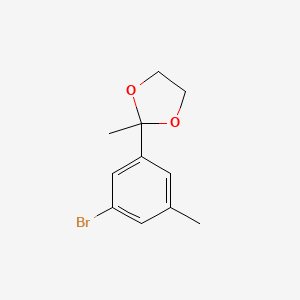
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
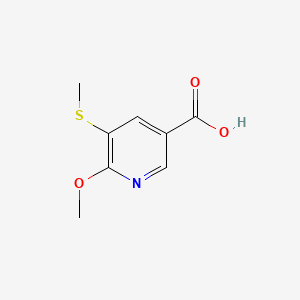
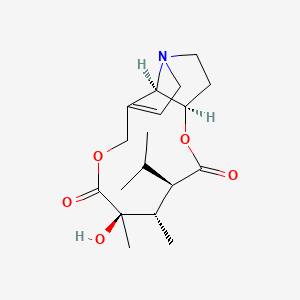

![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
